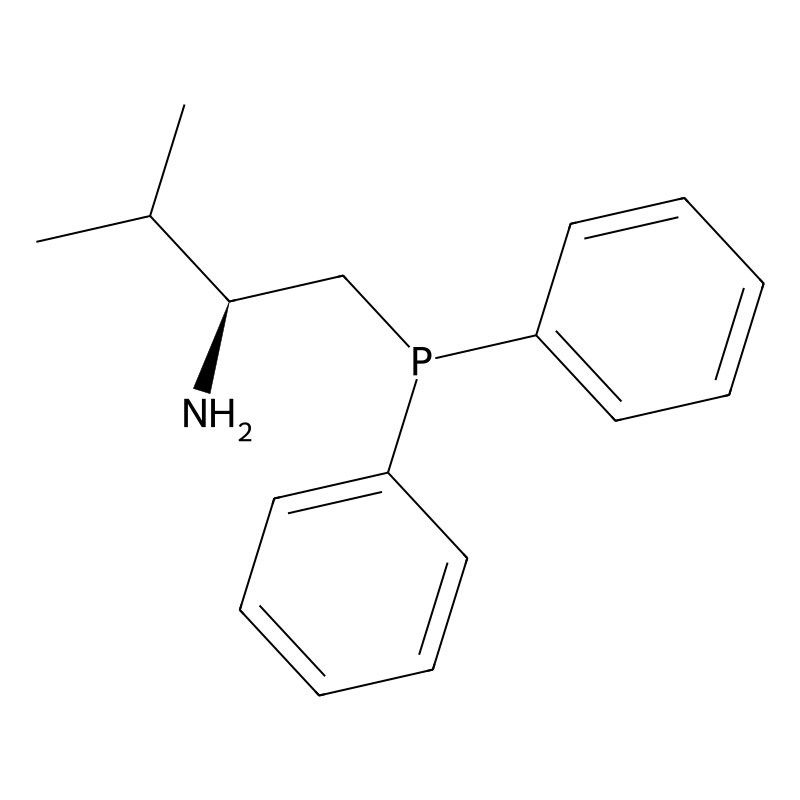

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Catalysis

Asymmetric catalysis is a branch of chemistry concerned with creating molecules with a specific handedness. These molecules, known as enantiomers, are mirror images of each other and have unique properties in many applications, such as pharmaceuticals. (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine serves as a ligand in asymmetric catalysts, influencing the reaction pathway and favoring the formation of one enantiomer over the other.

Studies have shown that (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine can be effective in various asymmetric catalytic reactions, including:

- Hydrogenation: The reduction of unsaturated carbon-carbon bonds into saturated ones. ()

- Hydroformylation: The addition of a formyl group (CHO) to an alkene, creating an aldehyde. ()

- Allylic alkylation: The formation of carbon-carbon bonds between an allyl group and another alkyl group. ()

The specific applications of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine in these reactions depend on the choice of the metal center and other reaction components.

Research Focus

Current research on (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine focuses on:

- Development of new catalysts: Scientists are exploring modifications to the ligand structure to improve its catalytic activity and selectivity in various reactions.

- Understanding the mechanism of action: Detailed mechanistic studies aim to elucidate how the ligand influences the reaction pathway at the molecular level.

- Expanding the scope of applications: Research is ongoing to identify new asymmetric reactions where (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine can be a valuable catalyst.

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is a chiral phosphine compound characterized by its unique molecular structure, which includes a diphenylphosphino group attached to a 3-methylbutan-2-amine backbone. Its molecular formula is CHNP, and it has a molecular weight of approximately 271.34 g/mol. This compound is notable for its high purity levels, often exceeding 97%, making it suitable for various applications in organic synthesis and catalysis .

Organophosphines can be toxic and irritating. Specific data on the toxicity of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is limited, but general safety precautions for handling organophosphorus compounds should be followed:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Avoid inhalation and skin contact.

- Store in a cool, dry place under inert atmosphere.

- Dispose of waste according to local regulations.

- Heck Reaction: This reaction involves the coupling of alkenes with aryl halides, where the phosphine ligand enhances the reactivity of the metal catalyst .

- Buchwald-Hartwig Cross-Coupling: This reaction allows for the formation of carbon-nitrogen bonds, utilizing the phosphine as a stabilizing ligand for palladium catalysts .

- Asymmetric Hydrogenation: The compound can facilitate the hydrogenation of ketones and imines to produce chiral alcohols and amines with high enantioselectivity .

While specific biological activities of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine are not extensively documented, its chiral nature suggests potential applications in pharmaceuticals and agrochemicals. Chiral phosphines are often utilized in drug synthesis due to their ability to influence the stereochemistry of reactions, which can lead to more effective and selective therapeutic agents .

The synthesis of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine typically involves several key steps:

- Preparation of Chiral Amine Precursor: Starting from commercially available chiral amines, such as (S)-3-methylbutan-2-amine.

- Reaction with Diphenylphosphine: The chiral amine is reacted with diphenylphosphine under controlled conditions to form the desired phosphine compound.

- Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels .

(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine finds applications primarily in:

- Asymmetric Synthesis: Used as a ligand in various catalytic processes to produce enantiomerically enriched compounds.

- Pharmaceutical Development: Its chiral properties make it valuable in synthesizing active pharmaceutical ingredients (APIs) that require specific stereochemistry.

- Material Science: Potential applications in developing new materials that exploit its unique chemical properties .

Interaction studies involving (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine focus on its role as a ligand in coordination chemistry. Research indicates that it forms stable complexes with transition metals, enhancing their catalytic properties. Studies have demonstrated that varying the metal center can significantly influence the reactivity and selectivity of reactions involving this phosphine ligand .

Several compounds share structural similarities with (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-1-(Diphenylphosphino)-3-methylbutan-2-amine | CHNP | Enantiomeric counterpart with opposite chirality |

| (S)-1-(Diisopropylphosphino)-3-methylbutan-2-amine | CHNP | Contains isopropyl groups instead of phenyl groups |

| (S)-1-(Triphenylphosphino)-3-methylbutan-2-amine | CHP | Features three phenyl groups, potentially altering steric and electronic properties |

The uniqueness of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine lies in its balanced steric and electronic properties due to the diphenyl substituents, making it particularly effective in asymmetric catalysis compared to other phosphines that may have different substituents or configurations .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive